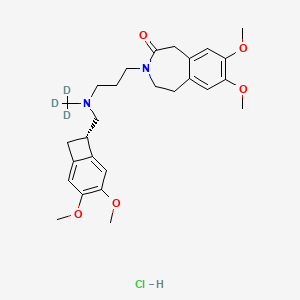

![molecular formula 13C8H1515NO6 B602567 N-[1,2-13C2]乙酰基-D-[ul-13C6;15N]葡萄糖胺 CAS No. 478529-44-1](/img/structure/B602567.png)

N-[1,2-13C2]乙酰基-D-[ul-13C6;15N]葡萄糖胺

描述

“N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is a specialized compound used in biomedical research containing isotopes carbon-13 and nitrogen-15 . It is a derivative of natural glucosamine, a monosaccharide amino sugar found in the human body and in some foods, and is an important component of glycosaminoglycans.

Synthesis Analysis

N-acetyl-D-glucosamine (GlcNAc) has applications in medical, agricultural, biofuel, and food industries. The enzyme β-N-acetylhexosaminidase from Streptomyces alfalfae has been used for efficient and environment-friendly production of GlcNAc.

Molecular Structure Analysis

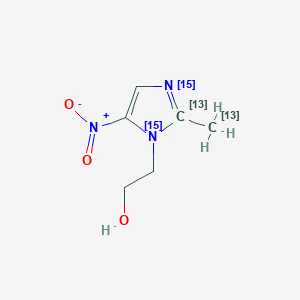

The molecular formula of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is (13C)8H15(15N)O6 .

Chemical Reactions Analysis

N-acetyl-D-glucosamine labelled with 13C2 and 15N isotopes has a range of applications in research, from tracking metabolic pathways to providing insight into the structure and function of proteins.

Physical And Chemical Properties Analysis

The molecular weight of “N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine” is 230.13 .

科学研究应用

Regenerative Medicine

Glucosamine and its acetylated derivative, N-acetylglucosamine, have potential use in regenerative medicine . They are precursors of the glycosaminoglycans and proteoglycans that make up articular cartilage .

Treatment of Osteoarthritis

Glucosamine sulfate and glucosamine hydrochloride have been used for the treatment of osteoarthritis for more than 30 years, with no major known side effects . The notion that augmenting the intake of the precursor molecule, glucosamine, may directly stimulate articular proteoglycan synthesis to modulate osteoarthritis has provided the rationale for its widespread use .

Wound Healing

Biomedical applications of glucosamine and chitosan oligosaccharide include wound healing .

Bone Regeneration

Another application is in bone regeneration .

Antibacterial Effect

Glucosamine and chitosan oligosaccharide also have antibacterial effects .

Oral Hygiene

They are also used in oral hygiene .

Drug and Gene Delivery Systems

Chitosan oligosaccharide, a derivative of glucosamine, can act as a drug carrier for molecular therapies, such as drug and gene delivery systems .

Tumor and Cancer Detection

Chitosan oligosaccharide also plays a role in imaging for tumor and cancer detection .

作用机制

Target of Action

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine, also known as N-[(3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide, primarily targets enzymes such as N-acetylglucosamine deacetylase and N-acetyl-β-d-glucosaminidase . These enzymes play crucial roles in the metabolism of glucosamine, a monosaccharide derivative of glucose .

Mode of Action

The compound interacts with its targets by participating in their enzymatic reactions. For instance, N-acetylglucosamine deacetylase catalyzes the reaction where N-acetyl-D-glucosamine and water are converted into D-glucosamine and acetate . On the other hand, N-acetyl-β-d-glucosaminidase hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and in glycoproteins .

Biochemical Pathways

N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine is involved in the metabolic pathway of glucosamine. It contributes to the biosynthesis of sugar anhydride and the development of new drugs . The compound is also involved in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin .

Pharmacokinetics

Glucosamine and other similar compounds are generally considered to be relatively safe .

Result of Action

The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine results in the breakdown of oligosaccharides into smaller sugar units, particularly those containing chitin . This process contributes to the ability of many organisms to digest or re-uptake environmental chitin, carbon, or nitrogen .

Action Environment

The action of N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine can be influenced by various environmental factors. Proper laboratory safety practices must be observed during use and handling of the compound .

安全和危害

属性

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-DXKYUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

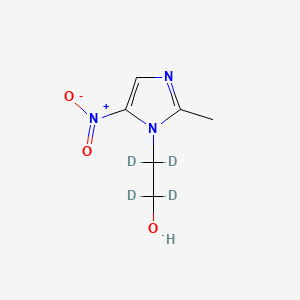

[13CH3][13C](=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。